molecular formula C18H19N3OS3 B2636307 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705214-70-5

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2636307
CAS RN: 1705214-70-5
M. Wt: 389.55
InChI Key: ARFCJFRFHQDXSC-UHFFFAOYSA-N
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Description

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C18H19N3OS3 and its molecular weight is 389.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has shown potential in the field of antibacterial research. A study found that similar compounds exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, which are important targets in antibacterial drug development .

Antitubercular Properties

Some of the synthesized compounds also showed strong antitubercular properties . This suggests that the compound could be further explored for its potential in treating tuberculosis.

Enzyme Inhibition

The compound has been found to inhibit the activity of certain enzymes, including enoyl ACP reductase and DHFR enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects.

Molecular Docking

The compound has shown pronounced docking properties, suggesting its potential use in the field of drug design . Molecular docking is a key step in the rational design of drugs, where the interaction between a small molecule and a protein is predicted.

Synthesis of New Compounds

The compound has high potential in the synthesis of new bis(porphyrins) or other related compounds . This suggests its utility in the field of synthetic chemistry.

Biological and Medical Sciences

Given the compound’s pronounced docking properties and biological activity, it represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences .

Antimicrobial Agents

The compound could potentially be used in the synthesis of new types of molecules that have antimicrobial activity . This is particularly important given the increasing problem of antibiotic resistance.

Antitumor Activity

Evidence has been obtained showing that some new sulfonamide derivatives exhibit antitumor activity . As the compound has a similar structure, it could potentially be explored for its antitumor properties.

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS3/c1-13-16(25-18(19-13)21-7-2-3-8-21)17(22)20-9-6-15(24-12-10-20)14-5-4-11-23-14/h2-5,7-8,11,15H,6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFCJFRFHQDXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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